molecular formula C11H9BrN2O4 B1414639 Ethyl 2-bromo-5-cyano-4-nitrophenylacetate CAS No. 1805103-20-1

Ethyl 2-bromo-5-cyano-4-nitrophenylacetate

Cat. No.: B1414639
CAS No.: 1805103-20-1
M. Wt: 313.1 g/mol
InChI Key: DPJVXVYPDGQGIN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-nitrophenylacetate is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-cyano-4-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of ethyl phenylacetate followed by nitration and cyanation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide, while nitration might involve nitric acid and sulfuric acid as reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of automated systems can help in maintaining precise control over temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-nitrophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Reducing Agents: Hydrogen gas, palladium catalyst

    Oxidizing Agents: Potassium permanganate

Major Products Formed

The major products formed from these reactions include substituted phenylacetates, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-nitrophenylacetate is used extensively in scientific research for various applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-5-cyano-4-nitrophenylacetate exerts its effects involves interactions with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The presence of functional groups like bromine, cyano, and nitro allows it to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 2-bromo-5-cyano-4-nitrophenylacetate include:

  • Ethyl 4-bromo-5-cyano-2-nitrophenylacetate
  • Ethyl 2-bromo-4-nitrophenylacetate
  • Ethyl 2-bromo-5-nitrophenylacetate

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of its functional groups, which can significantly influence its reactivity and applications. The presence of both cyano and nitro groups in the para position relative to the bromine atom provides unique chemical properties that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-5-cyano-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)4-7-3-8(6-13)10(14(16)17)5-9(7)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJVXVYPDGQGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198406
Record name Benzeneacetic acid, 2-bromo-5-cyano-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805103-20-1
Record name Benzeneacetic acid, 2-bromo-5-cyano-4-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805103-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-bromo-5-cyano-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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